
1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, also known as PTPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PTPC is a pyrazole derivative that is synthesized using various methods.
科学的研究の応用
Chemical Synthesis and Reactivity
1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid serves as a versatile intermediate in organic synthesis. Its chemical reactivity has been explored in various studies, showing its potential in forming complex molecular structures through functionalization reactions. For instance, it has been involved in the synthesis of pyrazole derivatives through reactions with diamines, demonstrating the compound's utility in constructing diverse organic molecules with potential biological activities (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005; İ. Yıldırım, F. Kandemirli, & Y. Akçamur, 2005).
Structural and Computational Studies
The compound has been the subject of computational and X-ray crystallographic studies, highlighting its significance in understanding molecular structure and reactivity. These studies provide insights into the electronic properties and molecular geometry, crucial for designing new materials and drugs (Li-qun Shen, Su-Yu Huang, K. Diao, & Fu-hou Lei, 2012).
Coordination Chemistry
In coordination chemistry, this compound has facilitated the development of novel coordination complexes and polymers, showcasing its ability to act as a ligand that binds to metal ions. These materials have diverse applications, including catalysis, molecular recognition, and as components in optoelectronic devices (Hong Zhao, Zhao-Jing Chu, Gui-Yuan Gao, Huan-Huan Huang, & Zhirong Qu, 2014).
Organic Electronics and Photoluminescence
This pyrazole derivative has contributed to the field of organic electronics through its incorporation into organic light-emitting diodes (OLEDs) and photoluminescent materials. The studies have explored its potential in enhancing device performance and stability, offering pathways for the development of more efficient and durable electronic devices (Li-min Huang, Guangshui Tu, Y. Chi, W. Hung, Yonggui Song, M. Tseng, P. Chou, Gene-Hsiang Lee, Ken‐Tsung Wong, Shuo‐Hsien Cheng, & Wan-Shan Tsai, 2013).
Corrosion Inhibition
Research into the applications of this compound extends into materials science, where it has been evaluated as a corrosion inhibitor. Its derivatives have shown efficacy in protecting metals against corrosion, highlighting its potential in extending the life of metal components in various industrial applications (F. El Hajjaji, F. Abrigach, O. Hamed, A. R. Hasan, M. Taleb, S. Jodeh, E. Rodriguez-castellon, M. M. D. Martínez de Yuso, & Manuel Algarra, 2018).
特性
IUPAC Name |
1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)7-5-6(9(17)18)15-16(7)8-3-1-2-4-14-8/h1-5H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANAWAASHDFWSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=CC(=N2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 5-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2868584.png)




![1-(3-methoxyphenyl)-N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2868592.png)


![(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B2868598.png)
![N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2868599.png)
![methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate](/img/structure/B2868600.png)
![Benzo[d][1,3]dioxol-5-yl(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2868601.png)
![1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B2868602.png)
